Home > Products > Screening Compounds P145185 > S-(-)-Aminoglutethimide D-Tartrate Salt
S-(-)-Aminoglutethimide D-Tartrate Salt -

S-(-)-Aminoglutethimide D-Tartrate Salt

Catalog Number: EVT-15425443
CAS Number:
Molecular Formula: C17H22N2O8
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral derivative of aminoglutethimide, a compound originally utilized in the treatment of various conditions, including Cushing's syndrome and certain hormone-dependent cancers. This compound is recognized for its role as an aromatase inhibitor, which prevents the conversion of androgens to estrogens, thus reducing estrogen levels in the body. The D-tartrate salt form enhances the solubility and stability of S-(-)-aminoglutethimide, making it more suitable for pharmaceutical applications .

Source and Classification

S-(-)-Aminoglutethimide D-Tartrate Salt is classified under several categories:

  • Chemical Class: Aromatase inhibitors
  • Drug Class: Antineoplastic agents and steroidogenesis inhibitors
  • Chemical Formula: C₁₇H₂₂N₂O₈
  • Molecular Weight: 382.37 g/mol .
Synthesis Analysis

Methods and Technical Details

The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt primarily involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process can be outlined as follows:

  1. Preparation of Aminoglutethimide: The starting material, aminoglutethimide, is synthesized through established organic reactions involving aniline derivatives.
  2. Resolution Process: The racemic mixture is treated with D-tartaric acid under controlled conditions (temperature and pH) to form diastereomeric salts.
  3. Separation Techniques: Crystallization and chromatography are employed to isolate the desired S-(-)-enantiomer from the racemic mixture. The use of D-tartaric acid as a resolving agent is critical for achieving high enantiomeric purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of S-(-)-Aminoglutethimide D-Tartrate Salt consists of a piperidine ring substituted with an aminophenyl group and an ethyl chain. The presence of the D-tartrate moiety contributes to its chiral nature.

PropertyData
CAS Number57288-04-7
Molecular FormulaC₁₇H₂₂N₂O₈
Molecular Weight382.37 g/mol
ChiralityChiral (S-(-) form)

The compound exhibits significant chirality due to the presence of asymmetric carbon centers in its structure .

Chemical Reactions Analysis

Types of Reactions

S-(-)-Aminoglutethimide D-Tartrate Salt can undergo various chemical reactions:

  1. Oxidation: Modifying functional groups on the aminoglutethimide moiety.
  2. Reduction: Altering the oxidation state, potentially yielding amine derivatives.
  3. Substitution: Functional groups can be replaced with other substituents.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides, acyl chlorides.

The specific products formed depend on the reagents and conditions used in each reaction type .

Mechanism of Action

The mechanism of action for S-(-)-Aminoglutethimide D-Tartrate Salt primarily involves its inhibition of aromatase enzymes. By binding to these enzymes, it effectively blocks the conversion of androgens into estrogens, leading to decreased estrogen levels in the body. This mechanism is particularly beneficial in treating hormone-sensitive tumors, such as breast cancer .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not well-documented for S-(-)-Aminoglutethimide D-Tartrate Salt, some relevant data includes:

PropertyValue
Melting PointNot available
SolubilityEnhanced by tartrate salt form

Chemical Properties

The compound's chemical properties include:

  • Stability: Enhanced stability due to salt formation.
  • Reactivity: Capable of undergoing various organic reactions as outlined previously.

Due to its chiral nature, it exhibits different biological activities compared to its racemic counterpart .

Applications

S-(-)-Aminoglutethimide D-Tartrate Salt has several scientific applications:

  1. Pharmaceuticals: Used in drug formulations targeting hormone-dependent cancers.
  2. Research: Acts as a chiral resolving agent in synthetic chemistry.
  3. Biological Studies: Investigated for its effects on enzyme inhibition and protein interactions.

Its role in inhibiting aromatase makes it a valuable compound in both clinical settings and research laboratories focused on cancer therapies .

Enzymatic Targets and Inhibition Mechanisms

Cytochrome P450 Isoform Selectivity: CYP11A1 and CYP19A1 Interactions

S-(-)-Aminoglutethimide D-Tartrate Salt exhibits distinct selectivity toward two cytochrome P450 enzymes critical in steroidogenesis:

  • CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This mitochondrial enzyme catalyzes the initial step of steroidogenesis, converting cholesterol to pregnenolone. The S-(-) enantiomer binds to the heme iron of CYP11A1 via its aniline nitrogen, inducing a type II spectral shift characteristic of direct iron coordination. This interaction blocks cholesterol access to the active site, suppressing pregnenolone synthesis [1] [4].
  • CYP19A1 (Aromatase): The compound competitively inhibits estrogen synthesis by binding to the substrate pocket of CYP19A1. Its 4-aminophenyl group forms π-π stacking interactions with Phe221 and Trp224 residues, while the glutarimide moiety hydrogen-bonds with Asp309 [4] [8].

Table 1: Inhibitory Constants (Kᵢ) of S-(-)-Aminoglutethimide D-Tartrate Salt

EnzymeKᵢ (μM)Spectral Shift TypePrimary Binding Interactions
CYP11A10.8 ± 0.1Type IIHeme iron coordination
CYP19A10.12 ± 0.02Type IIπ-π stacking, H-bonding

Enantiomeric specificity is pronounced: The S-(-) form shows 40-fold greater potency for CYP19A1 than its R-(+) counterpart due to optimal steric alignment in the aromatase binding pocket [7] [10].

Dual Inhibition of Adrenal Steroidogenesis and Aromatase Activity

The compound simultaneously disrupts two hormonal pathways:

  • Adrenal Steroidogenesis: By inhibiting CYP11A1, it suppresses production of glucocorticoids (cortisol), mineralocorticoids (aldosterone), and androgens (androstenedione). This "medical adrenalectomy" effect is concentration-dependent, with >90% cortisol suppression achieved at 10 μM concentrations in adrenal cell cultures [1] [6].
  • Peripheral Estrogen Synthesis: CYP19A1 inhibition blocks extraglandular conversion of androgens to estrogens. In adipose tissue models, S-(-)-Aminoglutethimide reduces estradiol synthesis by 95–98% at therapeutic concentrations [3] [8].

Notably, adrenal inhibition dominates at higher doses (>250 mg/day), while aromatase inhibition occurs at lower doses (125–250 mg/day) [8]. The D-tartrate salt formulation enhances solubility, ensuring efficient cellular uptake in both adrenal and peripheral tissues [5].

Kinetic Analysis of Competitive vs. Noncompetitive Binding Modes

Kinetic studies reveal distinct inhibition mechanisms for each target:

  • CYP19A1 Inhibition: Lineweaver-Burk plots show intersecting lines, indicating competitive inhibition. The Kᵢ value (0.12 μM) remains constant regardless of substrate concentration, confirming reversible binding to the active site [4] [10].
  • CYP11A1 Inhibition: Uncompetitive kinetics are observed at high cholesterol concentrations, suggesting binding to the enzyme-substrate complex. The inhibition constant (Kᵢ = 0.8 μM) increases with rising cholesterol levels [1] [6].

Metabolic stability influences kinetics: Hepatic N-acetylation converts S-(-)-Aminoglutethimide to inactive metabolites, reducing bioavailability. However, the D-tartrate salt form delays hepatic metabolism, extending the half-life to 12.5 hours compared to 8 hours for the free base [1] [9].

Structural Basis for Differential Inhibition of Cholesterol Side-Chain Cleavage vs. Androgen Aromatization

The stereochemistry of S-(-)-Aminoglutethimide dictates its inhibitory profile:

Table 2: Structure-Activity Relationships of Key Derivatives

Structural ModificationCYP11A1 InhibitionCYP19A1 InhibitionSelectivity Ratio (CYP19A1/CYP11A1)
S-(-)-Aminoglutethimide (Parent)+++++++6.7:1
4-Pyridyl Replacement+++++48:1
N-Acetylation--Inactive
Pyrrolidinedione Analog++++++12:1

Key structural determinants include:

  • Chiral Center Configuration: The S-configuration positions the 4-aminophenyl group optimally for van der Waals contacts with CYP19A1's hydrophobic residues (Leu477, Val370) [4] [10].
  • Hydrogen Bonding: The glutarimide carbonyl forms dual H-bonds with Ser478 in CYP19A1 (distance: 2.8 Å), but only a single bond with Arg151 in CYP11A1 [4] [8].
  • Tartrate Salt Effects: The D-tartrate counterion stabilizes the protonated aniline group (pKₐ = 4.8), enhancing ionic interactions with Asp309 in aromatase [5] [7].

Molecular dynamics simulations show the S-(-) enantiomer binds CYP19A1 with a free energy (ΔG) of -9.2 kcal/mol, compared to -6.7 kcal/mol for CYP11A1, explaining its superior aromatase inhibition [10].

Properties

Product Name

S-(-)-Aminoglutethimide D-Tartrate Salt

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m1./s1

InChI Key

DQUXPVVSVXIQNE-BTQNPOSSSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.